molecular formula C17H20N4O4 B3866788 N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide

N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide

Cat. No. B3866788
M. Wt: 344.4 g/mol
InChI Key: HTUUCQASRGJDPE-XOBNHNQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide, also known as BFPD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BFPD is a yellow crystalline powder that has been synthesized using different methods, and its properties and effects have been studied extensively.

Mechanism of Action

The mechanism of action of N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes or the modulation of certain signaling pathways. For example, N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide has also been shown to modulate the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide has been shown to have various biochemical and physiological effects, depending on the dose and the mode of administration. In vitro studies have shown that N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of HIV-infected cells, and reduce the production of inflammatory cytokines. In vivo studies have shown that N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide can inhibit tumor growth, reduce inflammation, and improve the survival rate of animals infected with viruses.

Advantages and Limitations for Lab Experiments

N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide is also relatively easy to synthesize and modify, which allows for the preparation of derivatives with different properties and activities. However, N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide also has some limitations, such as its low water solubility and its potential toxicity at high doses. Therefore, it is important to use appropriate safety measures and to conduct dose-response studies to determine the optimal concentration for each experiment.

Future Directions

There are several future directions for the research on N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide, such as:
1. Optimization of the synthesis method to improve the yield and purity of N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide and to prepare new derivatives with enhanced activities.
2. Elucidation of the mechanism of action of N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide and identification of its molecular targets, which could lead to the development of more effective drugs.
3. Evaluation of the pharmacokinetics and pharmacodynamics of N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide in animal models and humans, which could provide valuable information for the clinical development of N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide.
4. Investigation of the potential applications of N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide in other fields, such as energy storage, catalysis, and sensors, which could expand its range of applications.
In conclusion, N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide has been synthesized using different methods, and its properties and effects have been studied extensively. N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide has been shown to have antitumor, anti-inflammatory, and antiviral activities, and it has been proposed as a potential drug candidate for the treatment of cancer, AIDS, and other diseases. N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents, but it also has some limitations, such as its low water solubility and potential toxicity at high doses. There are several future directions for the research on N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide, such as the optimization of the synthesis method, elucidation of the mechanism of action, evaluation of the pharmacokinetics and pharmacodynamics, and investigation of the potential applications in other fields.

Scientific Research Applications

N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide has been studied for its potential applications in various fields, such as medicine, agriculture, and materials science. In medicine, N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide has been shown to have antitumor, anti-inflammatory, and antiviral activities, and it has been proposed as a potential drug candidate for the treatment of cancer, AIDS, and other diseases. In agriculture, N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide has been used as a plant growth regulator and a pesticide, and it has been shown to improve the yield and quality of crops. In materials science, N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide has been used as a building block for the synthesis of functional materials, such as polymers and metal-organic frameworks.

properties

IUPAC Name

N,N'-bis[(E)-(5-methylfuran-2-yl)methylideneamino]pentanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-12-6-8-14(24-12)10-18-20-16(22)4-3-5-17(23)21-19-11-15-9-7-13(2)25-15/h6-11H,3-5H2,1-2H3,(H,20,22)(H,21,23)/b18-10+,19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUUCQASRGJDPE-XOBNHNQQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CCCC(=O)NN=CC2=CC=C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis[(E)-(5-methylfuran-2-yl)methylideneamino]pentanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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